molecular formula C12H21NO3 B1344233 tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate CAS No. 324769-07-5

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

Cat. No. B1344233
M. Wt: 227.3 g/mol
InChI Key: GJZHXLNQQNAXNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from simple precursors. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate was prepared from L-alanine, and its derivatives were used in dipeptide synthesis and as chiral auxiliaries . Another study describes the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through nucleophilic substitution, oxidation, halogenation, and elimination reactions . Additionally, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate was prepared through a nine-step reaction including hydrogenation, protection, methylation, oximation, hydrolysis, esterification, and ammonolysis .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of several piperidine derivatives. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was found to have an axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure . The molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was also reported, with typical bond lengths and angles for this type of compound .

Chemical Reactions Analysis

The papers describe various chemical reactions involving piperidine derivatives. Stereoselective syntheses have been achieved, such as the conversion of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate to its hydroxypiperidine counterpart using L-selectride . The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate has been performed to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are useful synthons for further derivatization . Moreover, the chemistry of 3-oxygenated isoxazoles has been explored, leading to the formation of various rearrangement products .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate, they do provide insights into the properties of closely related compounds. These properties are often inferred from the molecular structure, such as the presence of hydrogen bonds and the orientation of side chains, which can affect solubility, boiling points, and reactivity . The synthesis methods also suggest that these compounds are stable under a range of reaction conditions, including those involving strong bases or reductive environments .

Scientific Research Applications

Synthesis of Piperidine Derivatives

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate plays a crucial role in the synthesis of various piperidine derivatives. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been utilized to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, which are significant in producing cis isomers. These compounds find application in stereoselective syntheses, offering valuable insights into chemical reactivity and molecular configuration (Boev et al., 2015).

Development of Potential Synthons

tert-Butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone is instrumental in developing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are promising synthons for preparing a wide range of piperidine derivatives. This demonstrates the compound's versatility in contributing to the synthesis of structurally diverse organic molecules (Moskalenko & Boev, 2014).

Application in X-ray Crystallography

tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives have been studied using X-ray crystallography. These studies provide valuable information about the molecular structure and packing of these compounds, which is crucial for understanding their chemical properties and potential applications in material science and medicinal chemistry (Didierjean et al., 2004).

Intermediate in Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of biologicallyactive compounds, such as protein kinase inhibitors. It is used in the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in producing Jak3 inhibitors, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

Role in Stereoselective Synthesis

The compound is also utilized in the stereoselective synthesis of various piperidine derivatives fused with oxygen heterocycles. This application is significant for developing stereochemically homogeneous fused bicyclic systems, which are important in the synthesis of complex organic molecules and potential therapeutic agents (Moskalenko & Boev, 2014).

Safety And Hazards

While specific safety information for “tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate” is not available, similar compounds may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZHXLNQQNAXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626192
Record name tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate

CAS RN

324769-07-5
Record name tert-Butyl 2-ethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylpiperidin-4-one, N-BOC protected 97%
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Yamada, M Brousseau, W Honma… - Journal of Medicinal …, 2017 - ACS Publications
… To a mixture of rac-tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate (18a) (1 g, 4.4 mmol) and 3,5-bis(trifluoromethyl)benzylamine (technical grade ∼85%, 1.38 g, 4.84 mmol) in MeOH (…
Number of citations: 6 pubs.acs.org

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